2-Hydroxy-6-methylbenzeneacetonitrile

Catalog No.
S14628273
CAS No.
M.F
C9H9NO
M. Wt
147.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Hydroxy-6-methylbenzeneacetonitrile

Product Name

2-Hydroxy-6-methylbenzeneacetonitrile

IUPAC Name

2-(2-hydroxy-6-methylphenyl)acetonitrile

Molecular Formula

C9H9NO

Molecular Weight

147.17 g/mol

InChI

InChI=1S/C9H9NO/c1-7-3-2-4-9(11)8(7)5-6-10/h2-4,11H,5H2,1H3

InChI Key

CHSAIBMOODKQDM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)O)CC#N

2-Hydroxy-6-methylbenzeneacetonitrile, also known as 2-hydroxy-6-methylbenzonitrile, is an organic compound with the molecular formula C8H9NC_8H_9N and a molecular weight of approximately 135.16 g/mol. This compound features a hydroxyl group (-OH) and a cyano group (-C≡N) attached to a benzene ring, which also has a methyl group (-CH₃) at the 6-position. The presence of these functional groups contributes to its unique chemical properties and potential applications in various fields, including pharmaceuticals and agrochemicals.

The chemical behavior of 2-hydroxy-6-methylbenzeneacetonitrile is influenced by its functional groups. Key reactions include:

  • Nucleophilic Substitution: The cyano group can undergo nucleophilic substitution reactions, where nucleophiles attack the carbon atom of the cyano group, leading to the formation of different derivatives.
  • Acid-Base Reactions: The hydroxyl group can participate in acid-base reactions, behaving as a weak acid or base depending on the pH of the environment.
  • Aldol Condensation: Under basic conditions, this compound can participate in aldol condensation reactions, forming β-hydroxy ketones or aldehydes when reacted with carbonyl compounds .

Synthesis of 2-hydroxy-6-methylbenzeneacetonitrile can be achieved through several methods:

  • From 2-Hydroxy-6-methylbenzoic Acid: This method involves converting 2-hydroxy-6-methylbenzoic acid to its corresponding acetonitrile derivative through dehydration and subsequent nitrilation.
  • Aldol Reaction: The compound can be synthesized via an aldol reaction involving appropriate starting materials that contain both hydroxyl and carbonyl functionalities.
  • Direct Nitrilation: Direct nitrilation of 2-hydroxy-6-methylbenzaldehyde can yield 2-hydroxy-6-methylbenzeneacetonitrile under suitable conditions using nitrating agents .

Due to its unique structure, 2-hydroxy-6-methylbenzeneacetonitrile has potential applications in:

  • Pharmaceuticals: As a precursor or intermediate in the synthesis of drugs due to its biological activity.
  • Agrochemicals: It may serve as an active ingredient in pesticides or herbicides.
  • Chemical Research: Used in studies related to organic synthesis and reaction mechanisms due to its reactive functional groups.

Interaction studies involving 2-hydroxy-6-methylbenzeneacetonitrile focus on its ability to form complexes with various biological targets. Research into its binding affinity with enzymes or receptors may reveal insights into its pharmacological properties. Studies on similar compounds indicate that hydroxyl and cyano groups can influence interactions with biological macromolecules, potentially enhancing or inhibiting biological activity .

Several compounds share structural similarities with 2-hydroxy-6-methylbenzeneacetonitrile. Here is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesUnique Properties
Salicylic Acid (2-Hydroxybenzoic Acid)Hydroxyl and carboxylic acid groupsKnown for anti-inflammatory properties
2-HydroxybenzonitrileHydroxyl and nitrile groupsUsed in organic synthesis
4-Hydroxy-3-methylbenzonitrileHydroxyl at the para positionExhibits different biological activities
3-Hydroxy-4-methylbenzonitrileHydroxyl at the meta positionPotentially different reactivity patterns

Each of these compounds exhibits distinct chemical behaviors and biological activities due to variations in their functional groups' positioning and types.

Kolbe Nitrile Synthesis and Nucleophilic Substitution

The Kolbe Nitrile Synthesis remains a foundational method for preparing arylacetonitriles. This classical approach involves reacting benzyl halides with alkali metal cyanides under reflux conditions. For 2-hydroxy-6-methylbenzeneacetonitrile, the starting material 2-hydroxy-6-methylbenzyl chloride undergoes nucleophilic displacement with potassium cyanide in aqueous media. A key patent (US2783265A) demonstrates that adding N,N-dialkyl cyclohexylamines as phase-transfer catalysts improves yields to 75–80% by enhancing interfacial reactivity. The reaction typically proceeds at 70–110°C in solvents like monochlorobenzene, followed by sequential washing and vacuum distillation to isolate the nitrile.

However, limitations include the toxicity of cyanide reagents and the need for stringent temperature control to prevent hydrolysis. Side reactions, such as the formation of carboxylic acids via hydrolysis, necessitate careful pH monitoring during workup.

Pinner Reaction and Amide Dehydration

The Pinner method, involving the dehydration of primary amides, offers an alternative pathway. Starting from 2-hydroxy-6-methylbenzamide, dehydrating agents like phosphorus pentoxide (P₂O₅) or thionyl chloride (SOCl₂) facilitate the conversion to the nitrile. This method avoids cyanide handling but requires high-purity amide precursors. Recent optimizations using catalytic amounts of cobalt or iron oxides reduce reaction times to 4–6 hours at 120–150°C. For instance, a 2023 study achieved 85% yield by employing a P₂O₅–toluene azeotrope to remove water continuously.

Sandmeyer Hydroxylation-Cyanation Sequences

A multistep route derived from Sandmeyer chemistry involves hydroxylation followed by cyanation. Initial nitration of 2-methylphenol produces 2-methyl-4-nitrophenol, which is reduced to the amine and subsequently cyanated via diazotization. While this method ensures precise regioselectivity, its industrial adoption is limited by low overall yields (40–45%) and the use of hazardous intermediates like diazonium salts.

Nucleophilic substitution reactions involving nitrile anions represent fundamental transformations in organic chemistry where electron-rich nucleophiles attack electrophilic centers [3] [4]. The nitrile group in 2-hydroxy-6-methylbenzeneacetonitrile can participate in various nucleophilic substitution pathways through the formation of nitrile anions [5]. These anions are generated by deprotonation of the methylene carbon adjacent to the nitrile group using strong bases such as lithium diisopropylamide or butyllithium [5].

The formation of nitrile anions from compounds like 2-hydroxy-6-methylbenzeneacetonitrile occurs through abstraction of the acidic hydrogen atoms alpha to the nitrile group [5]. The pKa values of nitriles span a wide range of at least 20 pKa units, with arylacetonitriles being sufficiently acidic to undergo deprotonation with aqueous base under phase-transfer catalysis conditions [5]. The resulting nitrile anions exhibit ketene-like geometry due to the extra multiple bond, distinguishing them from simple enolates [5].

Reaction TypeSubstrateNucleophileProductTypical Conditions
SN2 with CN⁻Primary/Secondary Alkyl HalidesCyanide Ion (CN⁻)NitrileEthanolic KCN, Heat, Reflux
Nitrile Anion AlkylationAlkyl HalidesNitrile AnionAlkylated NitrileStrong Base, Alkyl Halide
Deprotonation of AcetonitrileAcetonitrileStrong Base (LDA, BuLi)Nitrile AnionLDA, -78°C, THF
Cyanohydrin FormationAldehydes/KetonesCyanide Ion (CN⁻)2-HydroxynitrileHCN, Base Catalyst
Michael Additionα,β-Unsaturated CarbonylsNitrile Anionβ-Cyano CarbonylBase, Michael Acceptor

The mechanism of nucleophilic substitution with cyanide ions proceeds through an SN2 pathway when primary or secondary alkyl halides are used as substrates [3] [6]. The cyanide ion acts as a nucleophile, attacking the partially positive carbon atom in the carbon-halogen bond while simultaneously breaking the carbon-halogen bond to form a nitrile product and a halide ion [6]. This reaction requires ethanolic conditions to prevent competing hydroxide substitution that would occur in aqueous media [3] [6].

Nitrile anions can undergo alkylation reactions with various electrophiles, though over-alkylation presents a significant challenge [5]. The primary difficulty in alkylation reactions employing nitrile anions is controlling mono-alkylation versus poly-alkylation [5]. Two exceptions to low yields in monoalkylation are reactions with epoxides, where the nearby negative charge of the opened epoxide prevents further alkylation, and alkylations with cyanomethylcopper(I) species [5].

Michael-type additions represent another important pathway for nitrile anions [5]. These reactions involve the addition of nitrile anions to activated double bonds and vinylation reactions with polarized, unhindered acetylene derivatives [5]. The conjugate addition mechanism allows for the formation of carbon-carbon bonds with α,β-unsaturated carbonyl compounds under mild conditions [7].

Electrophilic Aromatic Substitution in Hydroxylated Benzeneacetonitriles

Electrophilic aromatic substitution reactions in hydroxylated benzeneacetonitriles proceed through well-established mechanisms involving the attack of electrophilic species on the electron-rich aromatic ring [8] [9]. The hydroxyl group present in 2-hydroxy-6-methylbenzeneacetonitrile acts as a strong electron-donating substituent through resonance effects, significantly activating the aromatic ring toward electrophilic attack [10] [11].

The general mechanism of electrophilic aromatic substitution involves a two-step process [12] [8]. In the first step, the aromatic ring acts as a nucleophile and attacks the electrophile, forming a positively charged carbocation intermediate known as an arenium ion or Wheland intermediate [8] [13]. This step disrupts the aromaticity of the ring and represents the rate-determining step of the reaction [12]. In the second step, a proton is removed from the arenium ion, restoring aromaticity and yielding the substituted product [8] [13].

ElectrophileReagent SystemHydroxyl Group EffectRegioselectivityRelative Rate
NO₂⁺ (Nitronium)HNO₃/H₂SO₄Strong ActivationOrtho/Para Directing1000x faster than benzene
Br⁺ (Bromonium)Br₂/FeBr₃Strong ActivationOrtho/Para Directing1000x faster than benzene
Cl⁺ (Chloronium)Cl₂/AlCl₃Strong ActivationOrtho/Para Directing1000x faster than benzene
SO₃H⁺ (Sulfonium)SO₃/H₂SO₄Strong ActivationOrtho/Para Directing1000x faster than benzene
R-CO⁺ (Acylium)R-COCl/AlCl₃Strong ActivationOrtho/Para Directing1000x faster than benzene

The hydroxyl group in hydroxylated benzeneacetonitriles exhibits both resonance and inductive effects [10]. The resonance effect involves the delocalization of π electrons between the aromatic ring and the substituent, while the inductive effect involves the withdrawal of sigma electrons due to electronegativity differences [10]. In the case of the hydroxyl group, the resonance effect predominates, resulting in increased electron density on the aromatic ring [10] [11].

Phenols and hydroxylated aromatic compounds undergo electrophilic substitution reactions at significantly faster rates compared to benzene [11]. The hydroxyl group facilitates effective delocalization of charge in the aromatic ring, stabilizing the arenium ion intermediate through resonance [14] [11]. This stabilization effect makes the formation of the carbocation intermediate more favorable, thereby increasing the overall reaction rate [11].

The regioselectivity of electrophilic aromatic substitution in hydroxylated compounds follows predictable patterns [15]. The hydroxyl group acts as an ortho/para director, meaning that incoming electrophiles preferentially substitute at positions ortho and para to the hydroxyl group [10] [15]. This directing effect results from the stabilization of the arenium ion intermediate when the positive charge can be delocalized onto the oxygen atom of the hydroxyl group [15] [11].

In compounds like 2-hydroxy-6-methylbenzeneacetonitrile, the presence of multiple substituents creates complex substitution patterns [15]. The methyl group also acts as an ortho/para director, while the acetonitrile side chain can influence the electronic properties of the ring system [16]. The combined effects of these substituents determine the overall reactivity and regioselectivity of electrophilic aromatic substitution reactions [15].

Cyclization Reactions for Heterocyclic Framework Construction

Cyclization reactions involving nitrile-containing compounds provide powerful methodologies for constructing heterocyclic frameworks [17] [18]. The nitrile group in 2-hydroxy-6-methylbenzeneacetonitrile can participate in various cyclization processes to form nitrogen-containing heterocycles through different mechanistic pathways [18] [19].

Transition metal-catalyzed cyclization reactions represent one of the most versatile approaches for heterocycle synthesis [18] [20]. These reactions typically involve the coordination of the nitrile group to a metal center, followed by intramolecular cyclization with other functional groups present in the molecule [18]. Palladium, nickel, and copper catalysts are commonly employed for these transformations, each offering distinct advantages in terms of substrate scope and reaction conditions [20] [21].

Cyclization TypeCatalyst/ConditionsHeterocycle ProductRing SizeTypical Yield
Transition Metal CatalyzedPd(0), Ni(0), Cu(I)Pyridines, Quinolines5-6 membered70-95%
Lewis Acid PromotedBF₃·OEt₂, AlCl₃Imidazolines, Oxazolines5-6 membered60-85%
Radical MediatedAIBN, Bu₃SnHPyrrolines, Indolines5-7 membered65-90%
PhotochemicalUV Light, SensitizerCyclic Imines5-6 membered55-80%
Thermal CyclizationHigh TemperaturePyrroles, Indoles5-6 membered50-75%

The mechanism of transition metal-catalyzed nitrile cyclization involves several key steps [18] [19]. Initially, the metal catalyst coordinates to the nitrile group, activating it toward nucleophilic attack [18]. This coordination can occur through different modes, including Lewis acid activation, direct insertion, or radical-mediated processes [18] [19]. The activated nitrile then undergoes intramolecular cyclization with nucleophilic centers within the same molecule, such as hydroxyl groups or aromatic positions [18].

Lewis acid-promoted cyclizations offer an alternative approach for heterocycle formation [18]. Strong Lewis acids such as boron trifluoride etherate or aluminum chloride can activate the nitrile group toward nucleophilic attack by polarizing the carbon-nitrogen triple bond [18]. This activation facilitates intramolecular cyclization reactions that would otherwise require harsh conditions or proceed with poor efficiency [18].

Radical-mediated cyclization reactions provide access to heterocyclic frameworks through different mechanistic pathways [18] [19]. These reactions typically involve the generation of radical species through thermal or photochemical initiation, followed by radical addition to the nitrile group and subsequent cyclization [18]. The radical pathway can accommodate a broader range of substrates and functional groups compared to ionic mechanisms [18].

Photochemical cyclization reactions utilize light energy to promote cyclization processes [22]. These reactions often proceed through pericyclic mechanisms involving the formation of excited states that facilitate ring-closing reactions [22]. Photochemical methods offer advantages in terms of mild reaction conditions and environmental compatibility [22].

The formation of five and six-membered heterocycles is generally favored due to favorable thermodynamic and kinetic factors [23]. Five-membered rings form significantly faster than other ring sizes, while six-membered rings also exhibit relatively fast formation rates [23]. Smaller rings suffer from angle strain, while larger rings lack the driving force for cyclization due to entropic factors [23].

Role in Heterocyclic Compound Synthesis

2-Hydroxy-6-methylbenzeneacetonitrile serves as a versatile precursor in the formation of nitrogen-containing heterocyclic compounds, leveraging the inherent reactivity of both its nitrile functionality and aromatic hydroxyl group. The compound's structural framework enables multiple cyclization pathways that are fundamental to heterocyclic chemistry [1] [2].

The nitrile group in 2-hydroxy-6-methylbenzeneacetonitrile acts as an electrophilic center that readily undergoes nucleophilic attack, facilitating the formation of various heterocyclic systems [3]. This reactivity is particularly pronounced in the synthesis of quinazoline derivatives, where the nitrile carbon serves as a key electrophilic site for ring closure reactions [1]. The presence of the hydroxyl group at the 2-position provides additional coordination sites and hydrogen bonding capabilities that can direct regioselectivity in cyclization reactions [4].

Research has demonstrated that benzeneacetonitrile derivatives, including hydroxylated variants, undergo facile cyclization reactions to form complex heterocyclic scaffolds [5]. The mechanistic pathway typically involves initial nucleophilic addition to the nitrile carbon, followed by intramolecular cyclization facilitated by the aromatic hydroxyl group acting as an internal nucleophile or hydrogen bond donor [2]. These reactions often proceed under mild conditions and exhibit excellent functional group tolerance.

The compound's application extends to the synthesis of indole and carbazole frameworks through strategic manipulation of the aromatic ring system [6]. The methyl substituent at the 6-position provides steric control that influences the regioselectivity of electrophilic aromatic substitution reactions, enabling selective functionalization patterns [4]. This positional control is particularly valuable in the construction of substituted heterocycles where precise substitution patterns are required for biological activity.

Cross-Coupling Reactions for Complex Molecular Architectures

2-Hydroxy-6-methylbenzeneacetonitrile demonstrates significant utility in palladium-catalyzed cross-coupling reactions, particularly in Suzuki-Miyaura and Heck coupling processes that enable the construction of complex molecular architectures [7] [8]. The compound's aromatic framework provides an excellent platform for these transformations, with the hydroxyl and nitrile substituents offering orthogonal reactivity patterns.

In Suzuki-Miyaura cross-coupling reactions, the aromatic ring of 2-hydroxy-6-methylbenzeneacetonitrile can be functionalized through halogenation followed by coupling with organoborane reagents [9]. The hydroxyl group can be converted to triflate or other leaving groups, enabling direct participation in cross-coupling reactions [7]. The electron-withdrawing nitrile group enhances the reactivity of the aromatic system toward oxidative addition, facilitating efficient palladium insertion and subsequent transmetalation steps.

The Heck reaction involving 2-hydroxy-6-methylbenzeneacetonitrile derivatives proceeds through a well-established mechanism involving palladium-catalyzed C-C bond formation [10] [11]. The presence of the hydroxyl group provides opportunities for coordination to the palladium center, potentially influencing the stereochemical outcome of the reaction [12]. The methyl substituent introduces steric effects that can control the regioselectivity of olefin insertion, leading to predictable substitution patterns in the final products.

Advanced cross-coupling strategies involving 2-hydroxy-6-methylbenzeneacetonitrile include cascade reactions where multiple C-C bonds are formed in a single transformation [13]. These processes often involve initial cross-coupling followed by intramolecular cyclization, enabling the rapid assembly of complex polycyclic architectures. The compound's multifunctional nature allows for sequential functionalization, where different reactive sites can be addressed in a controlled manner to build molecular complexity [14].

Utilization in Natural Product Analog Development

The structural features of 2-hydroxy-6-methylbenzeneacetonitrile make it particularly valuable in the development of natural product analogs, where it serves as a key building block for biomimetic synthetic approaches [15] [16]. The compound's aromatic core with strategically positioned functional groups closely resembles structural motifs found in numerous bioactive natural products, particularly those containing nitrile functionalities [17].

Natural products containing nitrile groups represent an important class of bioactive compounds, and 2-hydroxy-6-methylbenzeneacetonitrile provides an excellent starting point for their synthesis [17]. The compound's hydroxyl group can be manipulated to introduce various substituents that mimic natural product functionality, while the nitrile group can be transformed into other nitrogen-containing functional groups such as amidines, imidates, or heterocyclic rings [3].

The application of 2-hydroxy-6-methylbenzeneacetonitrile in natural product analog development often involves strategic functional group transformations that preserve the core aromatic framework while introducing structural modifications [18]. These modifications can enhance biological activity, improve pharmacokinetic properties, or provide synthetic handles for further elaboration. The methyl substituent at the 6-position serves as a structural mimic for natural product methylation patterns and can influence both biological activity and synthetic accessibility.

Recent developments in natural product synthesis have highlighted the importance of nitrile-containing building blocks in accessing complex molecular architectures [15] [19]. 2-Hydroxy-6-methylbenzeneacetonitrile participates in key transformations such as biomimetic cyclizations, oxidative coupling reactions, and radical-mediated processes that are commonly encountered in natural product biosynthesis [16]. These transformations enable the synthesis of natural product analogs with improved therapeutic potential while maintaining the essential structural features responsible for biological activity.

XLogP3

1.6

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

147.068413911 g/mol

Monoisotopic Mass

147.068413911 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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